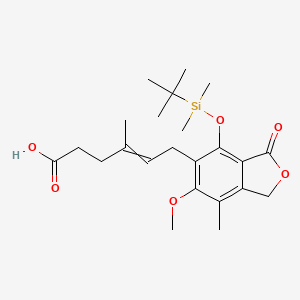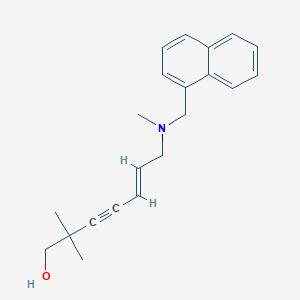
6beta-Hydroxy Triamcinolone Acetonide
Overview
Description
6beta-Hydroxy Triamcinolone Acetonide is a synthetic glucocorticoid and a major metabolite of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical research and clinical practice due to its efficacy in treating various inflammatory conditions.
Mechanism of Action
Target of Action
6beta-Hydroxytriamcinolone acetonide is a metabolite of the synthetic corticosteroid triamcinolone acetonide . The primary targets of this compound are glucocorticoid receptors, which play a crucial role in regulating inflammation and immune responses .
Mode of Action
The compound binds very tightly to the glucocorticoid receptor . This binding suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, leading to a decrease in inflammation . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Biochemical Pathways
The major biochemical pathway involved in the action of 6beta-Hydroxytriamcinolone acetonide is the glucocorticoid receptor signaling pathway. The binding of the compound to the glucocorticoid receptor leads to changes in gene transcription, which can suppress inflammatory and immune responses .
Pharmacokinetics
The compound is formed from triamcinolone acetonide by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . Triamcinolone acetonide is approximately 68% protein bound in plasma . The major metabolite of triamcinolone is 6-beta-hydroxy-triamcinolone .
Result of Action
The action of 6beta-Hydroxytriamcinolone acetonide results in the suppression of inflammation and immune responses. This can lead to relief from symptoms in various inflammatory conditions . The compound has been shown to provide good clinical benefit for up to 6 months and even longer .
Action Environment
The efficacy of 6beta-Hydroxytriamcinolone acetonide can be influenced by various environmental factors. For example, the solubility of the compound, the rate of absorption from the injected site, and the renal clearance rate can all affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy Triamcinolone Acetonide involves the hydroxylation of triamcinolone acetonide. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors equipped with the necessary enzymes and cofactors to ensure efficient conversion of triamcinolone acetonide to its hydroxylated form. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6beta-Hydroxy Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
6beta-Hydroxy Triamcinolone Acetonide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response.
Medicine: It is used in the development of new therapeutic agents for treating inflammatory and autoimmune diseases.
Comparison with Similar Compounds
Triamcinolone acetonide: The parent compound from which 6beta-Hydroxy Triamcinolone Acetonide is derived.
Triamcinolone hexacetonide: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Prednisone: A commonly used glucocorticoid with a broader range of applications but less potency compared to triamcinolone derivatives.
Uniqueness: this compound is unique due to its specific hydroxylation, which enhances its anti-inflammatory and immunosuppressive effects. This modification also influences its pharmacokinetics, making it more effective in certain clinical applications compared to its parent compound and other similar glucocorticoids .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSKWRCHLTCCW-PXGYRYRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043297 | |
| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3869-32-7 | |
| Record name | 6-Hydroxytriamcinolone acetonide, (6beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003869327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYTRIAMCINOLONE ACETONIDE, (6.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6043C20V4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: The research paper identifies 6β-Hydroxytriamcinolone acetonide as a key metabolite of triamcinolone acetonide-21-phosphate. [] After either intramuscular or intravenous administration of the drug, 6β-Hydroxytriamcinolone acetonide was found to be the primary metabolite detected in the urine of dogs, monkeys, and rats. This finding suggests that 6β-hydroxylation of triamcinolone acetonide is a significant metabolic pathway for this drug in these species. Further research into the activity and properties of 6β-Hydroxytriamcinolone acetonide could be valuable for understanding the overall pharmacological profile of triamcinolone acetonide-21-phosphate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)





![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
